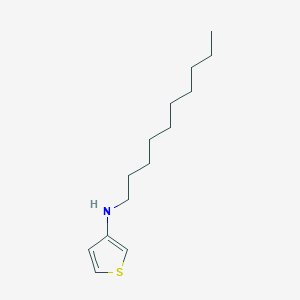

3-Thiophenamine, N-decyl-

Description

Significance of Thiophene (B33073) Derivatives in Conjugated Systems

Thiophene, a sulfur-containing heterocyclic compound, is a fundamental building block in the world of organic electronics. numberanalytics.comresearchgate.netresearchgate.net Its derivatives are integral components of π-conjugated systems, which are characterized by alternating single and multiple bonds that allow for the delocalization of π-electrons. This electron delocalization is the key to their semiconductor properties. mdpi.com

The inclusion of thiophene units in a polymer chain or small molecule can significantly influence the material's electronic and optical properties. mdpi.com Thiophene's planar structure and aromaticity enhance electron density and promote the transport of charge carriers. mdpi.com Furthermore, the versatility of thiophene chemistry allows for the synthesis of a vast array of derivatives, enabling the fine-tuning of properties like band gap, charge carrier mobility, and light absorption characteristics. mdpi.comsigmaaldrich.com These tailored properties are crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Rationale for N-Alkylation Strategies in Organic Semiconductor Precursors

The process of N-alkylation, which involves the introduction of an alkyl group to a nitrogen atom within a molecule, is a critical strategy in the design of organic semiconductors. rsc.org One of the primary motivations for N-alkylation is to improve the solubility of the resulting material in common organic solvents. mdpi.com This enhanced solubility is essential for solution-based processing techniques, such as spin-coating and printing, which are cost-effective methods for fabricating large-area electronic devices. sigmaaldrich.com

Beyond solubility, the length and branching of the attached alkyl chains can have a profound impact on the solid-state packing and molecular ordering of the semiconductor. mdpi.comresearchgate.net These factors, in turn, influence the intermolecular interactions and the efficiency of charge transport through the material. mdpi.com The careful selection of the alkyl chain, such as a decyl group, can therefore be used to optimize the performance of the final electronic device. mdpi.comsci-hub.se

Historical Context of N-Decyl-3-thiophenamine within π-Conjugated Architectures

While specific historical milestones for N-decyl-3-thiophenamine are not extensively documented in isolation, its emergence is intrinsically linked to the broader development of thiophene-based materials for organic electronics. The journey began with the discovery of thiophene itself and the subsequent exploration of its chemical reactivity. researchgate.netderpharmachemica.com Early research focused on creating simple thiophene oligomers and polymers to understand their fundamental properties. sigmaaldrich.com

The realization that modifying the thiophene ring with various functional groups could tailor its electronic characteristics led to a surge in synthetic efforts. The introduction of amino groups, creating thiophenamines, and the subsequent N-alkylation with chains like the decyl group, represent a more recent and sophisticated approach to molecular design in this field. This strategy is part of a larger trend focused on creating highly tailored molecules for specific electronic applications, such as p-type semiconductors with high hole mobility. tcichemicals.com

Interdisciplinary Research Landscape Surrounding N-Decyl-3-thiophenamine

The study of N-decyl-3-thiophenamine and similar molecules exists at the crossroads of several scientific disciplines. cas.czhokudai.ac.jp Its synthesis and characterization fall squarely within the domain of organic and materials chemistry . rsc.orgnih.gov Understanding its electronic properties and performance in devices requires the expertise of physics and materials science . researchgate.net

Furthermore, the development of new applications for these materials often involves collaboration with engineers in fields like electronics and nanotechnology . nih.govxjtlu.edu.cn The design and interpretation of the material's properties at a molecular level are also increasingly supported by computational chemistry and theoretical modeling . hokudai.ac.jp This interdisciplinary approach is essential for advancing the field and translating fundamental research into practical technologies. europa.euroutledge.com

Scope and Objectives of Academic Inquiry on N-Decyl-3-thiophenamine

Academic research on N-decyl-3-thiophenamine and its analogues is driven by several key objectives. A primary goal is to synthesize and characterize new derivatives with improved performance characteristics. This includes achieving higher charge carrier mobilities, better stability in air, and optimized optical properties for specific applications. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

394203-38-4 |

|---|---|

Molecular Formula |

C14H25NS |

Molecular Weight |

239.42 g/mol |

IUPAC Name |

N-decylthiophen-3-amine |

InChI |

InChI=1S/C14H25NS/c1-2-3-4-5-6-7-8-9-11-15-14-10-12-16-13-14/h10,12-13,15H,2-9,11H2,1H3 |

InChI Key |

HQBRICZKVXPFNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC1=CSC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Process Innovation for N Decyl 3 Thiophenamine

Established Synthetic Pathways to N-Decyl-3-thiophenamine

The formation of N-decyl-3-thiophenamine relies on several robust synthetic strategies, each with its own set of advantages and challenges. These methods predominantly involve the coupling of a thiophene (B33073) precursor with a decylamine (B41302) derivative.

Amination Reactions of Substituted Thiophenes

Direct amination of activated thiophene substrates represents a fundamental approach. One of the earliest methods for forming aminothiophenes involved the reaction of a ketone and elemental sulfur with a cyanoacetate (B8463686) ester in the presence of a base like morpholine. asianpubs.org Another traditional route involves the nucleophilic displacement of a halogen from a halothiophene with an amine. beilstein-journals.org However, these classical methods can sometimes be limited by harsh reaction conditions and modest yields.

More contemporary approaches focus on the direct C-H amination of thiophene derivatives. researchgate.net These methods, often catalyzed by transition metals, offer a more atom-economical route by avoiding the pre-functionalization of the thiophene ring. researchgate.net

Palladium-Catalyzed C-N Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the cornerstone for the synthesis of N-aryl and N-alkyl aminothiophenes. numberanalytics.comlibretexts.org This powerful reaction enables the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. numberanalytics.com In the context of N-decyl-3-thiophenamine synthesis, this typically involves the coupling of 3-bromothiophene (B43185) or 3-chlorothiophene (B103000) with decylamine. nih.gov

The general scheme for the Buchwald-Hartwig amination involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for the reaction's success and has been the subject of extensive research. acs.orgthieme-connect.comresearchgate.net The reaction is versatile and tolerates a wide range of functional groups, although the electronic properties of the thiophene substrate and the nature of the amine can influence the reaction efficiency. researchgate.netthieme-connect.com For instance, the amination of electron-deficient halothiophenes can sometimes be achieved under milder conditions. thieme-connect.com

A study by Rasmussen et al. specifically describes the synthesis of N-functionalized N-(3'-thienyl)-3-aminothiophenes through the Pd-catalyzed amination of 3-bromothiophene with primary amines, including decylamine, to produce precursors for dithieno[3,2-b:2',3'-d]pyrroles. nih.gov

Multistep Synthetic Routes Involving Thiophene Intermediates

In some instances, a multistep approach is necessary to achieve the desired substitution pattern or to introduce specific functionalities. ontosight.airsc.orgyoutube.com These synthetic sequences often begin with a readily available thiophene derivative that is then elaborated through a series of reactions. For example, a thiophene carboxylic acid could be converted to an acyl azide (B81097) via a Curtius rearrangement to generate the 3-aminothiophene precursor, which can then be alkylated with a decyl halide. chemicalforums.com

Another multistep strategy could involve the synthesis of a 3-nitrothiophene (B186523) derivative, followed by reduction of the nitro group to an amine and subsequent N-alkylation with a decyl-containing electrophile. beilstein-journals.org While these routes can be longer, they offer greater flexibility in the synthesis of complex thiophene derivatives.

Reaction Condition Optimization for Enhanced Yield and Selectivity

To maximize the efficiency of N-decyl-3-thiophenamine synthesis, careful optimization of reaction conditions is paramount. Key parameters that are often fine-tuned include the choice of solvent, catalyst system, and ligand.

Solvent Effects on Reaction Kinetics

The solvent can have a profound impact on the rate and outcome of a chemical reaction. In the context of palladium-catalyzed aminations, solvents such as toluene (B28343), dioxane, and tert-butanol (B103910) are commonly employed. libretexts.orgpurdue.edu The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species. researchgate.net

For instance, studies have shown that for certain Buchwald-Hartwig aminations, the use of a "Magic Mix" additive in traditional solvents like toluene can significantly improve yields. acs.org Deep eutectic solvents (DESs) have also emerged as environmentally friendly alternatives that can enhance catalytic activity and facilitate catalyst recycling. mdpi.com The choice of solvent can also be critical in direct arylation polymerization of substituted thiophenes, where low-polarity solvents like toluene have been found to be effective for certain monomers. researchgate.net

The effect of solvent polarity on the electronic transitions of thiophene derivatives has also been studied, indicating that the solvent can influence the spectroscopic properties of the final product. ekb.eg

| Solvent | Yield Improvement | Reference |

|---|---|---|

| Toluene | Significant improvement with "Magic Mix" additive | acs.org |

| 1,1-Diethoxyethane | Yield increased from 75% to 100% with additive | acs.org |

| Nonane | Yield increased from 82% to 100% with additive | acs.org |

| DMA | Optimal for DArP of electron-rich thiophenes | researchgate.net |

Catalyst Development and Ligand Screening

The heart of the palladium-catalyzed C-N cross-coupling reaction is the catalyst system, which consists of a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination), and influencing the reaction's selectivity. numberanalytics.com

For the Buchwald-Hartwig amination of thiophenes, a variety of phosphine-based ligands have been developed and screened. acs.orgresearchgate.net Bulky, electron-rich phosphine ligands are often preferred as they promote the formation of the active monoligated palladium(0) species. numberanalytics.com

A screening of various Buchwald ligands for the amination of 3-bromothiophene revealed that ligands such as XPhos, SPhos, BrettPhos, and RuPhos resulted in quantitative yields, while others like JohnPhos gave unsatisfactory results. acs.org The choice of the palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, can also impact the reaction's efficiency. acs.orgthieme-connect.com

| Ligand | Yield | Reference |

|---|---|---|

| tBuXPhos | 77% | acs.org |

| DavePhos | 84% | acs.org |

| XPhos | Quantitative | acs.org |

| SPhos | Quantitative | acs.org |

| BrettPhos | Quantitative | acs.org |

| RuPhos | Quantitative | acs.org |

| JohnPhos | 31% | acs.org |

| XantPhos | 98% | acs.org |

Beyond palladium catalysis, other transition metals like copper have also been utilized for the amination of halothiophenes. researchgate.net Copper-catalyzed methods can sometimes offer a more cost-effective alternative, and the use of ligands such as N,N-dimethylethanolamine has been shown to be effective. researchgate.net

Temperature and Pressure Parameter Control

The control of temperature and pressure is critical in optimizing the synthesis of N-decyl-3-thiophenamine, particularly in palladium-catalyzed reactions.

Temperature: The reaction temperature significantly influences the rate of reaction and the stability of the catalyst and reagents. Generally, higher temperatures accelerate the reaction, but can also lead to the decomposition of the catalyst or the formation of side products. northwestern.edu For the Buchwald-Hartwig amination, temperatures typically range from room temperature to over 100 °C. acs.org The optimal temperature depends on the specific catalyst system and substrates used. For instance, highly active catalyst systems may allow for lower reaction temperatures, which is desirable for energy efficiency and for substrates that are thermally sensitive. acs.org Monitoring the reaction progress at different temperatures allows for the determination of the optimal balance between reaction rate and selectivity.

Pressure: While many laboratory-scale syntheses of N-decyl-3-thiophenamine are conducted at atmospheric pressure, pressure can become a significant parameter in larger-scale industrial processes, especially when dealing with volatile reactants or when trying to influence reaction equilibria. In some cases, reactions may be carried out in sealed vessels under elevated pressure to increase the concentration of a gaseous reactant or to allow for reaction temperatures above the normal boiling point of the solvent. northwestern.edu However, for the synthesis of N-decyl-3-thiophenamine from liquid reactants like 3-bromothiophene and decylamine, pressure control is generally less critical than temperature control under standard laboratory conditions.

Sustainable and Green Chemistry Approaches in N-Decyl-3-thiophenamine Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of chemical compounds. mdpi.com For N-decyl-3-thiophenamine, this includes exploring solvent-free conditions, maximizing atom economy, and investigating biocatalytic routes.

Solvent-Free Synthesis

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which can be hazardous and environmentally damaging. elsevierpure.com Solvent-free synthesis, or neat reaction, offers a greener alternative by eliminating the solvent from the reaction medium. jcu.edu.au These reactions can lead to higher reaction rates, increased selectivity, and simplified work-up procedures. acs.org

Microwave-assisted organic synthesis (MAOS) is a technique that is often employed for solvent-free reactions. nih.gov The direct interaction of microwaves with the polar molecules in the reaction mixture can lead to rapid heating and significantly reduced reaction times. nih.gov A potential solvent-free approach for the synthesis of N-decyl-3-thiophenamine could involve mixing 3-bromothiophene, decylamine, a solid-supported palladium catalyst, and a solid base, and then irradiating the mixture with microwaves. mdpi.comnih.gov

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. docbrown.info A higher atom economy indicates a more sustainable process with less waste generation. kccollege.ac.in The atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 docbrown.info

For the synthesis of N-decyl-3-thiophenamine from 3-bromothiophene and decylamine, the balanced chemical equation is:

C₄H₃BrS + C₁₀H₂₃N → C₁₄H₂₅NS + HBr

C₄H₃BrS + C₁₀H₂₃N + NaOC(CH₃)₃ → C₁₄H₂₅NS + NaBr + HOC(CH₃)₃

The atom economy calculation for this reaction is detailed in the table below.

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| 3-Bromothiophene | C₄H₃BrS | 163.04 |

| Decylamine | C₁₀H₂₃N | 157.30 |

| Sodium tert-butoxide | NaOC(CH₃)₃ | 96.10 |

| Total Reactant MW | 416.44 | |

| N-Decyl-3-thiophenamine (Desired Product) | C₁₄H₂₅NS | 239.43 |

% Atom Economy = (239.43 / 416.44) x 100 = 57.5%

This calculation shows that a significant portion of the reactant mass ends up as byproducts (sodium bromide and tert-butanol). Improving the atom economy would require designing a synthetic route that minimizes the formation of such byproducts. An addition reaction, for example, would have a 100% atom economy. docbrown.info

Biocatalytic Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable alternative to traditional chemical methods. acs.orgnih.gov Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and are biodegradable. acs.orgnih.gov

For the synthesis of N-decyl-3-thiophenamine, a potential biocatalytic pathway could involve the use of a reductive aminase (RedAm). acs.orgnih.gov Reductive aminases can catalyze the formation of amines from a ketone or aldehyde and an amine donor. acs.org A hypothetical biocatalytic route could start from 3-oxotetrahydrothiophene, which would be aminated with decylamine using a reductive aminase. This would be followed by an oxidation step to form the thiophene ring.

Alternatively, a more direct approach could involve the N-alkylation of 3-aminothiophene with decyl alcohol or decanoic acid, catalyzed by an enzyme cascade. acs.orgnih.gov For instance, an alcohol oxidase could oxidize decyl alcohol to decanal, which would then react with 3-aminothiophene in a reaction catalyzed by a reductive aminase. acs.org This approach avoids the use of alkyl halides, which are often toxic. nih.gov

Mechanistic Investigations of N-Decyl-3-thiophenamine Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing more efficient catalysts. For the palladium-catalyzed synthesis of N-decyl-3-thiophenamine, the mechanism is generally believed to follow the Buchwald-Hartwig amination cycle.

The catalytic cycle is thought to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 3-bromothiophene to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The decylamine coordinates to the Pd(II) center, and the base removes a proton from the amine to form an amido complex.

Reductive Elimination: The N-decyl-3-thiophenamine is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Reaction Mechanism Elucidation via Kinetic Studies

Kinetic studies are a powerful tool for elucidating reaction mechanisms. nih.gov By measuring the reaction rate as a function of the concentration of reactants, catalyst, and ligand, one can determine the reaction order with respect to each component. organic-chemistry.org This information can help to identify the rate-determining step of the reaction and to validate the proposed catalytic cycle. nih.gov

For the palladium-catalyzed synthesis of N-decyl-3-thiophenamine, a kinetic study would typically involve a series of experiments where the initial concentration of one component is varied while the others are kept constant. The initial reaction rate would be measured for each experiment.

The table below summarizes the expected outcomes of a kinetic study for a typical Buchwald-Hartwig amination and their implications for the mechanism.

| Parameter Varied | Expected Observation | Mechanistic Implication |

|---|---|---|

| [3-Bromothiophene] | First-order dependence | Oxidative addition is likely the rate-determining step or occurs before the rate-determining step. |

| [Decylamine] | Zero-order or complex dependence | Amine coordination/deprotonation is likely fast and reversible, or not involved in the rate-determining step. |

| [Base] | Positive-order dependence | The base is involved in the rate-determining step, likely in the deprotonation of the amine. |

| [Palladium Catalyst] | First-order dependence | The reaction is catalyzed by a mononuclear palladium species. |

By carefully analyzing the kinetic data, a detailed picture of the reaction mechanism can be constructed, leading to a more rational approach to the design of improved synthetic protocols for N-decyl-3-thiophenamine. organic-chemistry.org

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms in the synthesis of N-decyl-3-thiophenamine relies heavily on the identification and characterization of transient reaction intermediates. These short-lived species provide critical insights into the reaction pathway, allowing for process optimization and control. numberanalytics.com The primary synthetic routes to N-decyl-3-thiophenamine, such as palladium-catalyzed Buchwald-Hartwig amination and reductive amination, proceed through distinct sets of intermediates.

Spectroscopic methods are paramount for the detection and structural analysis of these transient species. Techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are frequently employed to characterize intermediates, either by direct observation under specialized conditions or indirectly through trapping experiments. numberanalytics.comthepharmajournal.com

Intermediates in Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination, a cross-coupling reaction between an aryl halide (e.g., 3-bromothiophene) and an amine (decylamine), is driven by a palladium catalyst. nih.govyoutube.com The reaction proceeds via a well-defined catalytic cycle involving several key palladium-containing intermediates. The fleeting nature of these intermediates often makes their isolation and characterization challenging, though their existence is supported by extensive mechanistic studies and, in some cases, direct observation. nih.gov

The generally accepted catalytic cycle involves the following key intermediates:

Pd(0)L_n Complex: The active catalyst, typically a palladium(0) species stabilized by phosphine ligands. youtube.com

Oxidative Addition Adduct: The Pd(0) complex undergoes oxidative addition with 3-halothiophene to form a square planar Pd(II) intermediate. youtube.com

Palladium-Amido Complex: Following association of decylamine and deprotonation by a base, a key palladium-amido intermediate is formed. This species is central to the C–N bond-forming step.

Reductive Elimination Product: The final step involves reductive elimination from the amido complex to yield N-decyl-3-thiophenamine and regenerate the Pd(0) catalyst. youtube.com

Below is a table summarizing the key intermediates and common methods for their characterization.

| Intermediate | Description | Common Characterization Methods |

| Pd(II) Oxidative Addition Complex | Formed by the insertion of Pd(0) into the Carbon-Halogen bond of 3-halothiophene. | NMR Spectroscopy (31P, 1H), X-ray Crystallography (on stable analogues). |

| Pd(II)-Amine Complex | Formed after displacement of the halide by decylamine. | NMR Spectroscopy, ESI-MS. |

| Pd(II)-Amido Complex | The deprotonated amine complex, poised for reductive elimination. | Cryogenic NMR, ESI-MS, Trapping experiments. |

Intermediates in Reductive Amination:

Reductive amination provides an alternative pathway, typically involving the reaction of a thiophene carbonyl compound (e.g., thiophene-3-carboxaldehyde) with decylamine, followed by in-situ reduction. masterorganicchemistry.com This method is advantageous as it avoids the use of palladium catalysts. researchgate.net

The central reaction intermediate in this process is the imine (or its protonated form, the iminium ion ), which is formed from the condensation of the aldehyde and the amine. masterorganicchemistry.com The stability of the imine can vary, but it is the substrate for the subsequent reduction step.

| Intermediate | Description | Common Characterization Methods |

| Hemiaminal | Initial adduct from the reaction of the carbonyl group with decylamine. Often transient. | Not typically isolated; reaction proceeds to imine. |

| Imine / Iminium Ion | Formed by the dehydration of the hemiaminal. This is the key electrophilic species that is reduced. | IR Spectroscopy (C=N stretch), NMR Spectroscopy (1H, 13C), Trapping with reducing agent. masterorganicchemistry.com |

Transition State Analysis in N-Decyl-3-thiophenamine Synthesis

Understanding the structure and energy of the transition state (TS) is fundamental to comprehending the kinetics and selectivity of a chemical reaction. beilstein-journals.orgnih.gov For the synthesis of N-decyl-3-thiophenamine, computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model the high-energy transition state structures that are experimentally inaccessible due to their femtosecond lifetimes. nih.govacs.org

Transition State in Buchwald-Hartwig Amination:

In the Buchwald-Hartwig catalytic cycle, the rate-determining step is often the reductive elimination from the Pd(II)-amido complex. youtube.com The transition state for this step involves the simultaneous breaking of the Pd-N and Pd-C bonds and the formation of the C-N bond. Computational models suggest a three-coordinate, T-shaped or Y-shaped geometry for the palladium center during this process. The electronic properties and steric bulk of the phosphine ligands play a crucial role in stabilizing this transition state and lowering the activation energy, thereby accelerating the reaction. youtube.com

Transition State in Reductive Amination:

For reductive amination, the key transition state occurs during the reduction of the imine or iminium ion intermediate. masterorganicchemistry.com When using a hydride reducing agent like sodium cyanoborohydride (NaBH₃CN), the transition state involves the transfer of a hydride ion from the boron complex to the electrophilic imine carbon. The geometry of this TS would feature a partial bond between the hydride and the carbon atom, and a developing negative charge on the nitrogen atom (or neutralization of the positive charge in the case of an iminium ion). The reaction is often facilitated by an acidic medium which activates the imine by protonation.

A comparative analysis of the key transition states for these synthetic methods is presented below.

| Feature | Buchwald-Hartwig Amination | Reductive Amination |

| Key Step | Reductive Elimination | Imine/Iminium Ion Reduction |

| Atoms Involved | Pd, N (from amine), C (from thiophene) | C, N (from imine), H (from hydride) |

| Bonds Forming | C-N | C-H, N-H (after workup) |

| Bonds Breaking | Pd-C, Pd-N | B-H, C=N (pi bond) |

| Typical Analysis Method | Density Functional Theory (DFT) Calculations acs.orgchemrxiv.org | DFT Calculations, Kinetic Isotope Effect Studies |

The analysis of these transition states helps chemists to fine-tune reaction conditions. For instance, in Buchwald-Hartwig amination, ligand design is critical for modulating the energy of the reductive elimination transition state. youtube.com In reductive amination, controlling the pH is essential to ensure efficient formation and activation of the imine intermediate for the hydride attack. masterorganicchemistry.com

Advanced Purification Techniques for N-Decyl-3-thiophenamine Monomers

Achieving high purity of N-decyl-3-thiophenamine is critical, particularly when the monomer is intended for applications such as the synthesis of electronic polymers, where even trace impurities can significantly degrade performance. Advanced purification techniques are therefore essential to remove unreacted starting materials, catalyst residues, and side products. The choice of method depends on the physical state of the compound (solid or liquid) and the nature of the impurities.

Column Chromatography:

Liquid chromatography is a versatile and widely used technique for the purification of organic compounds. For a molecule like N-decyl-3-thiophenamine, which possesses a nonpolar decyl chain and a moderately polar thiophenamine head, normal-phase column chromatography on silica (B1680970) gel is highly effective. rsc.org A solvent system of low to moderate polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically employed to elute the product from the column, separating it from more polar or less polar impurities. For achieving very high purity levels, High-Performance Liquid Chromatography (HPLC), particularly in a preparative mode, can be utilized. lcms.cz

Recrystallization:

If N-decyl-3-thiophenamine is a solid at room temperature, recrystallization is one of the most powerful methods for achieving exceptional purity. mt.comebsco.com The technique relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures. nanalysis.com An ideal solvent would dissolve the crude product completely at its boiling point but have low solubility for it at cooler temperatures (e.g., room temperature or in an ice bath). mt.comyoutube.com As the saturated hot solution cools slowly, the monomer molecules self-assemble into a crystal lattice, excluding impurities which remain in the mother liquor. youtube.com The purified crystals are then isolated by filtration. ebsco.com

The table below compares these two primary purification techniques.

| Feature | Column Chromatography | Recrystallization |

| Principle | Differential partitioning of components between a stationary phase and a mobile phase. | Differential solubility of the compound and impurities in a solvent at varying temperatures. nanalysis.com |

| Typical Phases/Solvents | Stationary: Silica Gel, Alumina. Mobile: Hexanes, Ethyl Acetate, Dichloromethane. rsc.org | A single solvent or a binary solvent mixture (e.g., Ethanol, Methanol, Acetone, Water). mt.com |

| Advantages | Highly versatile; can separate complex mixtures and compounds that are liquids or oils. | Can yield very high purity (>99.9%) for crystalline solids; cost-effective and scalable. ebsco.com |

| Disadvantages | Can be solvent and time-intensive; potential for product loss on the column. | Only applicable to solid compounds; requires finding a suitable solvent; some product loss is inevitable due to its solubility in the cold solvent. youtube.com |

Polymerization Chemistry and Macromolecular Engineering of N Decyl 3 Thiophenamine

Overview of Polymerization Mechanisms for N-Decyl-3-thiophenamine Monomers

The polymerization of N-decyl-3-thiophenamine can be achieved through several synthetic routes, broadly categorized into oxidative polymerization and organometallic-catalyzed cross-coupling reactions. The choice of method significantly influences the polymer's molecular weight, polydispersity, and, crucially, its regioregularity.

Oxidative polymerization is a direct and often straightforward method for synthesizing conjugated polymers. astrj.com It involves the oxidation of the monomer to form a radical cation, which then couples with other radical cations or neutral monomers to propagate the polymer chain.

Ferric Chloride (FeCl₃) Polymerization: This is a common chemical oxidative method. The reaction proceeds by the oxidation of the N-decyl-3-thiophenamine monomer by FeCl₃. The proposed mechanism involves the formation of a radical cation on the thiophene (B33073) ring. Subsequent coupling of these radical cations, primarily at the 2- and 5-positions, leads to the formation of poly(N-decyl-3-thiophenamine). While simple and effective for producing high molecular weight polymers, this method typically yields polymers with significant regio-randomness (a mix of head-to-tail, head-to-head, and tail-to-tail linkages), which can disrupt the planarity of the polymer backbone and limit charge transport. researchgate.net

Electrochemical Polymerization: This technique involves the anodic oxidation of the N-decyl-3-thiophenamine monomer on an electrode surface. researchgate.net A film of the polymer is directly deposited onto the electrode as it is formed. The mechanism is believed to be similar to chemical oxidation, proceeding through a radical cation intermediate. researchgate.net Studies on similar N-alkylamino)thiophenes suggest that the initial oxidation may occur at the nitrogen lone pair, followed by a chemical step that results in a radical at the 2-position of the thiophene ring. researchgate.net This method allows for the formation of thin, uniform films and offers some control over the polymerization process by adjusting parameters like potential, current density, and solvent. However, like chemical oxidation, it often results in polymers with limited regioregularity. researchgate.net

Table 1: Comparison of Oxidative Polymerization Methods for Thiophene Derivatives

| Polymerization Method | Advantages | Disadvantages | Typical Regioregularity |

| Ferric Chloride (FeCl₃) | Simple, inexpensive, high yield | Poor control over molecular weight and regioregularity, potential for catalyst residue | Low to moderate |

| Electrochemical | Direct film formation, good for sensor applications | Limited to conductive substrates, often lower yields, moderate regioregularity | Moderate |

To achieve greater control over the polymer structure, particularly regioregularity, organometallic cross-coupling reactions are employed. These methods typically involve a pre-functionalized monomer and a metal catalyst. nih.gov

Grignard Metathesis (GRIM) and Kumada Coupling: The GRIM method is a type of Kumada catalyst-transfer polycondensation and is one of the most effective ways to produce highly regioregular poly(3-substituted thiophene)s. nih.govethz.ch For N-decyl-3-thiophenamine, this would involve the synthesis of a 2-bromo-5-(magnesio-halide)-N-decyl-3-thiophenamine monomer. A nickel catalyst, such as Ni(dppp)Cl₂, then facilitates a chain-growth polymerization, leading to a polymer with a high degree of head-to-tail (HT) couplings. ntu.edu.tw The Kumada reaction, more broadly, involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. mdpi.com

Stille and Negishi Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. mdpi.com For poly(N-decyl-3-thiophenamine) synthesis, this could involve the self-condensation of a 2-bromo-5-(tributylstannyl)-N-decyl-3-thiophenamine monomer. The Negishi coupling is similar but uses an organozinc compound. Both methods are highly versatile and tolerate a wide range of functional groups, but the toxicity of organotin reagents in the Stille reaction is a significant drawback.

Oxidative Polymerization Pathways (e.g., Ferric Chloride, Electrochemical)

Control of Regioregularity and Stereoregularity in Poly(N-decyl-3-thiophenamine)

Regioregularity, the specific arrangement of monomer units in the polymer chain, is a critical factor determining the electronic and optical properties of polythiophenes. researchgate.netnih.gov Highly regioregular, head-to-tail (HT) coupled polymers tend to have more planar backbones, facilitating π-π stacking and enhancing charge carrier mobility. nih.gov

The key to achieving high regioregularity is the use of synthetic methods that proceed in a controlled, directional manner. As mentioned, catalyst-transfer polycondensation methods like GRIM are the most prominent strategies. nih.govnih.gov The process involves the oxidative addition of a dihalomonomer to a Ni(0) catalyst, followed by reaction with a Grignard reagent to form the active catalyst-monomer complex. This complex then inserts subsequent monomer units in a chain-growth fashion, preserving the regiochemistry at each step. This living polymerization characteristic allows for precise control over molecular weight and the synthesis of block copolymers. nih.gov

The choice of catalyst and ligands is paramount in controlling the microstructure. In Kumada-type polymerizations, nickel catalysts bearing chelating phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are highly effective. ntu.edu.tw The nature of the ligand influences the rate of polymerization and the degree of catalyst transfer, thereby affecting the regioregularity and molecular weight distribution. For instance, palladium catalysts used in Stille and Suzuki couplings can also yield regioregular polymers, though they may be more sensitive to reaction conditions. mdpi.comrsc.org Recent advances have shown that even with some regio-irregularities (head-to-head couplings), the polymer's properties are not always diminished and can sometimes lead to favorable processing characteristics. rsc.org

Table 2: Influence of Polymerization Method on Regioregularity of Polythiophenes

| Polymerization Method | Typical Catalyst | Predominant Coupling | Resulting Polymer Structure |

| Oxidative (FeCl₃) | FeCl₃ | Random (HT, HH, TT) | Regio-random |

| Kumada (GRIM) | Ni(dppp)Cl₂ | Head-to-Tail (HT) | Highly Regioregular |

| Stille Coupling | Pd(PPh₃)₄ | Head-to-Tail (HT) | Regioregular |

| Suzuki Coupling | Pd(PPh₃)₄ | Head-to-Tail (HT) | Regioregular |

Synthetic Strategies for Regioregular Polymers

Influence of N-Decyl Side Chain on Polymerization Kinetics and Thermodynamics

The N-decyl side chain exerts a significant influence on both the polymerization process and the properties of the final polymer.

Effect on Polymerization: The long, flexible decyl chain increases the solubility of both the monomer and the growing polymer chain in organic solvents. This is advantageous for solution-based polymerization techniques, allowing for higher monomer concentrations and potentially higher molecular weight polymers before precipitation occurs. The electron-donating nature of the amino group, to which the decyl chain is attached, can also affect the reactivity of the thiophene ring. It may increase the electron density of the ring, potentially lowering the oxidation potential and affecting the kinetics of oxidative polymerization. researchgate.netresearchgate.net

Effect on Polymer Properties: The decyl side chains play a crucial role in the solid-state morphology of the polymer. They act as spacers between the conjugated backbones, influencing the π-π stacking distance and the lamellar packing of the polymer chains. osti.govacs.org Longer alkyl chains can lead to a more ordered, crystalline structure, but can also increase the distance between backbones, which might hinder inter-chain charge hopping. osti.govresearchgate.net Studies on poly(3-alkylthiophene)s have shown that side chain length affects backbone dynamics; longer, more mobile side chains can plasticize the rigid backbone, influencing properties like the glass transition temperature. osti.gov This dynamic interplay between enhanced solubility and processing versus potential disruption of inter-chain interactions is a key consideration in the molecular design of such polymers. nih.gov

Synthesis and Characterization of Copolymers Incorporating N-Decyl-3-thiophenamine Units

The incorporation of N-decyl-3-thiophenamine into copolymer structures is a key strategy for tuning the optoelectronic, morphological, and solubility properties of the resulting materials. Both controlled and uncontrolled polymerization methods can be employed to create block, random, and graft copolymers, each with unique architectures and characteristics.

Block Copolymers with Controlled Architectures

The synthesis of well-defined block copolymers containing a poly(N-decyl-3-thiophenamine) segment would likely rely on controlled polymerization techniques. Methods such as Grignard Metathesis (GRIM) polymerization and other catalyst-transfer polycondensation reactions are prominent for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs) and their derivatives. cmu.edunih.gov These "living" or "quasi-living" polymerizations allow for the sequential addition of different monomers to create distinct blocks.

A plausible synthetic route involves initiating the polymerization of a comonomer, such as a 3-alkylthiophene, using a suitable nickel initiator like Ni(dppp)Cl2. cmu.eduresearchgate.net Following the consumption of the first monomer, a solution of the N-decyl-3-thiophenamine monomer would be introduced to grow the second block. This approach allows for the creation of diblock copolymers, for instance, poly(3-hexylthiophene)-b-poly(N-decyl-3-thiophenamine).

Alternatively, end-functionalized polythiophenes can act as macroinitiators for the polymerization of a second, non-conjugated block. cmu.eduacs.org For example, a hydroxyl- or vinyl-terminated poly(N-decyl-3-thiophenamine) could initiate the ring-opening polymerization of lactide or the anionic polymerization of styrene (B11656), respectively, yielding rod-coil type block copolymers. cmu.eduacs.orgmdpi.com These architectures are particularly interesting for their self-assembly into well-ordered nanostructures like spheres, cylinders, and lamellae. acs.orgmdpi.com

Table 1: Representative Data for Thiophene-Based Block Copolymers

| Block 1 | Block 2 | Polymerization Method | Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Poly(3-hexylthiophene) | Polystyrene | Anionic Macroinitiation | 25.5 | 1.15 | cmu.edu |

| Poly(3-hexylthiophene) | Poly(2-vinylpyridine) | Anionic Macroinitiation | 32.8 | 1.12 | acs.org |

| Poly(3-dodecylthiophene) | Poly(3-dodecylselenophene) | Catalyst-Transfer Polycondensation | 18.0 - 65.0 | 1.1 - 1.3 | mdpi.com |

This table presents data from analogous polythiophene block copolymer systems to illustrate typical molecular weight (Mn) and polydispersity index (PDI) values achievable.

Random Copolymers for Tunable Properties

Random copolymerization is a straightforward method to fine-tune the properties of conjugated polymers by incorporating two or more different monomers along the polymer chain. bohrium.comrsc.org For N-decyl-3-thiophenamine, copolymerization with other thiophene derivatives, such as 3-hexylthiophene (B156222) or 3,4-ethylenedioxythiophene (B145204) (EDOT), could be achieved through chemical or electrochemical oxidative polymerization. researchgate.net

Direct arylation polycondensation (DArP) is another powerful technique, noted for its tolerance of various functional groups. rsc.orgnsf.gov This method could be used to copolymerize functionalized thiophenes, allowing for precise control over the composition and, consequently, the electronic and physical properties of the resulting polymer. rsc.orgnsf.gov By adjusting the feed ratio of the N-decyl-3-thiophenamine and a comonomer, properties such as the optical band gap, solubility, and solid-state packing can be systematically varied. bohrium.comresearchgate.net

For example, copolymerizing with a monomer bearing a different side chain could modulate the interchain interactions and film morphology, which are critical for applications in organic electronics. bohrium.com The random incorporation of different units can disrupt the high degree of order found in homopolymers, leading to materials with unique optical and electronic characteristics. nsf.gov

Graft Copolymers and Polymer Brushes

Grafting polymers onto or from a polythiophene backbone is an effective strategy to create complex macromolecular architectures with novel properties. acs.orgrsc.org For a poly(N-decyl-3-thiophenamine) backbone, two primary approaches can be envisioned: "grafting-from" and "grafting-onto". mdpi.com

In the "grafting-from" method, initiator sites would be introduced along the poly(N-decyl-3-thiophenamine) chain. This could potentially be achieved by copolymerizing N-decyl-3-thiophenamine with a thiophene monomer bearing a protected functional group that can be later converted into a polymerization initiator (e.g., an ATRP initiator). acs.org From these sites, a second monomer can be polymerized to form dense polymer brushes. acs.org

The "grafting-onto" approach involves coupling pre-synthesized polymer chains with reactive functional groups to a complementary functionalized poly(N-decyl-3-thiophenamine) backbone. mdpi.com Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for this purpose. mdpi.com This would require synthesizing a poly(N-decyl-3-thiophenamine) chain with, for example, azide (B81097) functionalities, and then "clicking" on polymer chains with terminal alkyne groups.

These graft copolymers, such as poly(N-decyl-3-thiophenamine)-g-poly(ethylene glycol) (PEG), could exhibit enhanced solubility in polar solvents and interesting self-assembly behavior, potentially forming core-shell structures in solution. rsc.orgresearchgate.net The steric hindrance from the grafted chains can also alter the conformation of the conjugated backbone, influencing its photophysical properties. acs.org

Post-Polymerization Modification Strategies for Poly(N-decyl-3-thiophenamine)

Post-polymerization modification offers a versatile route to functional materials by altering a pre-existing polymer. rsc.orgnih.gov For poly(N-decyl-3-thiophenamine), the secondary amine on the thiophene ring presents a reactive site for various chemical transformations.

One potential strategy is the N-acylation or N-alkylation of the amine group. This could be used to attach a wide range of functional moieties to the polymer backbone, thereby altering its solubility, electronic properties, and processability. However, such modifications could also influence the electronic structure of the thiophene ring due to changes in the electron-donating character of the nitrogen atom.

Another powerful technique is "click" chemistry. If N-decyl-3-thiophenamine is copolymerized with a thiophene monomer bearing a "clickable" handle (e.g., an alkene or alkyne), the resulting copolymer can be readily functionalized. For instance, thiol-ene chemistry on an alkene-functionalized polythiophene allows for the attachment of various molecules, tuning properties like conductivity and wettability. rsc.org Similarly, an alkyne-functionalized backbone can undergo CuAAC reactions with azide-containing molecules, providing a modular approach to functionalization. nih.gov

These modifications can transform an insoluble polymer into a soluble one or introduce specific functionalities for sensing, biological applications, or tuning the material's surface energy. nsf.govrsc.org

Precision Synthesis of Oligomers and Well-Defined N-decyl-3-thiophenamine Macromolecules

The synthesis of well-defined oligomers is crucial for understanding the fundamental relationship between structure and property in conjugated materials. arkat-usa.org For N-decyl-3-thiophenamine, defined oligomers could be prepared through iterative, step-wise coupling reactions, such as Suzuki or Stille coupling. capes.gov.br This allows for precise control over the number of repeating units.

Studies on oligo(thiophene amide)s have shown that conjugation can occur through amide linkages, and the electronic properties are dependent on the degree of oligomerization. capes.gov.br A similar investigation into N-decyl-3-thiophenamine oligomers would be highly valuable.

Furthermore, the electropolymerization mechanism of N-alkyl-3-aminothiophenes has been studied, revealing that oxidation can initiate through the nitrogen lone pair, leading to radical formation on the thiophene ring and subsequent α-α' coupling. acs.orgresearchgate.net This understanding is key to controlling the regiochemistry of the resulting polymers. By carefully controlling electrochemical conditions, it may be possible to grow well-defined oligomeric or polymeric films.

Controlled polymerization techniques, as discussed for block copolymers, are also paramount for synthesizing well-defined macromolecules with low polydispersity. rsc.org The GRIM method, for instance, allows for the synthesis of poly(3-alkylthiophene)s with predictable molecular weights and narrow molecular weight distributions, which is essential for reproducible material properties and device performance. nih.gov Applying such controlled methods to N-decyl-3-thiophenamine would be a critical step toward high-performance materials.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Thiophenamine, N-decyl- |

| Poly(N-decyl-3-thiophenamine) |

| Poly(3-alkylthiophene)s (P3ATs) |

| Poly(3-hexylthiophene) |

| Poly(3-hexylthiophene)-b-poly(N-decyl-3-thiophenamine) |

| Ni(dppp)Cl2 |

| Poly(3-hexylthiophene)-b-polystyrene |

| Poly(N-decyl-3-thiophenamine)-g-poly(ethylene glycol) |

| 3,4-ethylenedioxythiophene (EDOT) |

| Poly(2-vinyl-4,4-dimethyl azlactone) |

| N-decyl-3-aminothiophene |

Theoretical and Computational Studies of N Decyl 3 Thiophenamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for exploring the electronic characteristics of molecules. These methods can determine molecular orbital energies, electron density distribution, and predict reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Energy Levels

DFT is a widely used computational method to investigate the electronic structure of molecules. For thiophene (B33073) derivatives, DFT calculations typically provide information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy gap between HOMO and LUMO is a key parameter that influences the electronic and optical properties of a material. For instance, studies on related thiophene compounds often use DFT to predict their potential as organic semiconductors. researchgate.netrsc.orgrsc.org However, specific DFT data for N-decyl-3-thiophenamine, including its molecular orbital energies and energy gap, are not present in the surveyed literature.

Ab Initio Methods for Electronic Excitation Energies and Optical Transitions

Ab initio methods are highly accurate quantum chemical calculations that can predict electronic excitation energies and the nature of optical transitions. nasa.govmdpi.com These calculations are essential for understanding the photophysical properties of molecules, such as their absorption and emission spectra. While the photophysics of various thiophene-containing materials have been explored using these methods, specific studies on the electronic excitations and optical transitions of N-decyl-3-thiophenamine are not documented. rsc.org

Conformation-Dependent Electronic Structure Analysis

The conformation of a molecule, particularly the orientation of flexible side chains like the N-decyl group, can significantly impact its electronic properties. nih.govlibretexts.org Computational studies on similar molecules often explore how different conformers affect the molecular orbitals and electronic transitions. polimi.it Such an analysis for N-decyl-3-thiophenamine would provide valuable insights into its structure-property relationships, but this specific research is not available.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment. nih.govarxiv.org

Solvent Effects on Molecular Conformation

The nature of the solvent can have a profound effect on the conformational preferences of a molecule. MD simulations can model these interactions and predict the most stable conformations in different solvent environments. mdpi.com For N-decyl-3-thiophenamine, understanding how solvents influence the folding of the decyl chain and its orientation relative to the thiophene ring would be critical for predicting its behavior in solution. However, specific MD simulation data regarding solvent effects on this compound are not available in the public literature.

Temperature-Dependent Conformational Transitions

Temperature can induce conformational transitions in flexible molecules. MD simulations performed at different temperatures can reveal the dynamics of these changes and the energy barriers between different conformational states. This information is vital for understanding the material's properties under varying thermal conditions. While this is a standard computational approach, specific studies on the temperature-dependent conformational dynamics of N-decyl-3-thiophenamine have not been reported. nih.gov

Theoretical and Computational Insights into N-Decyl-3-thiophenamine Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational study of the specific chemical compound 3-Thiophenamine, N-decyl- . Despite extensive searches for research pertaining to its polymer chain dynamics, predicted spectroscopic signatures, computational design of derivatives, supramolecular assembly, and charge transport properties, no dedicated studies focusing on this molecule could be identified.

The field of computational chemistry frequently employs powerful tools to predict and understand the behavior of molecules and materials. Techniques such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and first-principles calculations are routinely used to investigate properties like those requested. jst.go.jpresearchgate.netlew.ronih.govresearchgate.net For instance, the electropolymerization mechanism of related N-alkylamino)thiophenes has been explored through both experimental and theoretical methods, suggesting that oxidation occurs via the nitrogen lone pair, leading to radical coupling at the 2-position of the thiophene ring to form a polythiophene backbone. researchgate.net

Similarly, theoretical studies on various other 3-aminothiophene derivatives have been conducted to understand their reactivity, electronic properties, and potential applications, such as in corrosion inhibition or as pharmaceutical precursors. lew.ronih.govajrconline.org These studies often use DFT to calculate parameters like HOMO-LUMO energy gaps, which provide insights into the molecule's electronic behavior. nih.govajrconline.org

In the broader context of thiophene-based polymers, computational studies have been instrumental. Molecular dynamics simulations, for example, are used to investigate the influence of factors like temperature and chain length on the polymer's structure and dynamics in various environments. nih.govnih.govmdpi.com These simulations provide a microscopic view of polymer behavior that is often inaccessible through experimental means alone. researchgate.netebsco.com

Furthermore, the prediction of spectroscopic signatures from first principles is a well-established area of computational chemistry. rsc.orgrsc.org Methods exist to simulate IR, Raman, and NMR spectra, which are invaluable for identifying and characterizing new compounds. nmrdb.orglibretexts.orgresearchgate.netprospre.cahuji.ac.il For amines and their derivatives, specific regions in IR and NMR spectra are characteristic, though factors like hydrogen bonding and solvent effects can influence the exact positions of signals. libretexts.orgsapub.org

The computational design and screening of novel molecular derivatives for specific applications is another rapidly growing field. nih.govnih.govrsc.org Likewise, modeling intermolecular interactions and the resulting supramolecular assemblies is crucial for understanding how molecules organize in the solid state, which in turn affects material properties. nso-journal.orgrsc.orgmdpi.comnih.govnih.gov Finally, charge transport modeling is essential for designing new organic semiconductor materials, with many studies focusing on thiophene-based systems due to their promising electronic properties. nih.gov

However, despite the existence of these powerful computational methodologies and their application to analogous and related systems, specific research on 3-Thiophenamine, N-decyl- is conspicuously absent from the reviewed literature. Consequently, a detailed, data-driven article on its specific theoretical and computational properties as outlined cannot be generated at this time. The scientific community has yet to publish dedicated research on the polymer dynamics, spectroscopic predictions, derivative design, supramolecular organization, or charge transport characteristics of this particular compound.

Derivatization and Functionalization Strategies for N Decyl 3 Thiophenamine

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in N-decyl-3-thiophenamine is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for introducing various functional groups onto aromatic systems. The amino group (-NH-decyl) is a strong activating group and, along with the alkyl chain, directs incoming electrophiles primarily to the ortho (position 2) and para (position 5) positions of the thiophene ring.

Halogenation and nitration are common electrophilic substitution reactions that introduce halogen and nitro groups, respectively, onto the thiophene ring. These functional groups can serve as handles for further synthetic transformations.

Halogenation: The halogenation of N-alkyl-3-aminothiophenes can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective reagents for bromination and chlorination, respectively. Due to the activating nature of the N-decylamino group, these reactions typically proceed under mild conditions. The regioselectivity is predominantly for the 2- and 5-positions. In some cases, dihalogenation can occur if an excess of the halogenating agent is used. researchgate.netjcu.edu.au Studies on related 3-hydroxythiophenes have shown that bromination with NBS tends to occur at the C4 position, while chlorination with sulfuryl chloride (SO2Cl2) can lead to C5-halogenated derivatives. researchgate.net For N-decyl-3-thiophenamine, the strong ortho, para-directing effect of the amino group would likely favor substitution at the 2- and 5-positions.

Nitration: The nitration of aminothiophenes requires careful control of reaction conditions to avoid oxidation of the thiophene ring and the amino group. A common method involves the use of a mixture of nitric acid and sulfuric acid at low temperatures. google.com Alternatively, milder nitrating agents can be employed. Research on N-acylaminothiophenes has demonstrated that nitration can be carried out in a sulfuric acid medium at temperatures between -5°C and 10°C, or in a mixture of acetic acid and acetic anhydride (B1165640). google.com Subsequent hydrolysis of the acyl group yields the nitro-aminothiophene derivative. It is anticipated that direct nitration of N-decyl-3-thiophenamine would yield a mixture of 2-nitro and 5-nitro isomers.

| Reaction | Reagent(s) | Typical Position of Substitution | Reference(s) |

| Bromination | N-Bromosuccinimide (NBS) | 2 and/or 5 | researchgate.netjcu.edu.au |

| Chlorination | N-Chlorosuccinimide (NCS) | 2 and/or 5 | researchgate.net |

| Nitration | HNO₃/H₂SO₄ | 2 and/or 5 | google.com |

Friedel-Crafts acylation and alkylation are classic methods for forming carbon-carbon bonds by introducing acyl and alkyl groups onto aromatic rings. byjus.compharmaguideline.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgmt.com

Acylation: Friedel-Crafts acylation of N-decyl-3-thiophenamine can be performed using an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The reaction introduces a ketone functionality onto the thiophene ring, typically at the 2- or 5-position. The strong complexation of the Lewis acid with the amino group can deactivate the ring, often necessitating protection of the amino group (e.g., as an amide) prior to acylation.

Alkylation: Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. pharmaguideline.comlibretexts.orgorganic-chemistry.orgmt.com This reaction is often prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products. For N-decyl-3-thiophenamine, the use of milder reaction conditions and less reactive alkylating agents can help to control the selectivity. As with acylation, protection of the amino group may be required to achieve efficient alkylation.

| Reaction | Reagent(s) | Typical Position of Substitution | Key Considerations | Reference(s) |

| Acylation | Acyl chloride/AlCl₃ | 2 and/or 5 | Amino group protection may be necessary. | wikipedia.orgmasterorganicchemistry.com |

| Alkylation | Alkyl halide/AlCl₃ | 2 and/or 5 | Prone to polyalkylation and rearrangements. | pharmaguideline.comlibretexts.orgorganic-chemistry.orgmt.com |

Halogenation and Nitration Studies

Palladium-Catalyzed Cross-Coupling Reactions at the Thiophene Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to the functionalization of halogenated N-decyl-3-thiophenamine derivatives. These reactions generally exhibit high functional group tolerance and proceed under relatively mild conditions.

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgmdpi.com For the derivatization of N-decyl-3-thiophenamine, this reaction is typically performed on a halogenated (e.g., bromo- or iodo-) derivative of the parent compound. The coupling of a 2-halo-N-decyl-3-thiophenamine with an aryl or alkyl boronic acid would introduce the corresponding substituent at the 2-position of the thiophene ring.

A typical catalytic system for Suzuki-Miyaura coupling involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium carbonate, in a solvent mixture such as toluene (B28343)/water or dioxane/water. The reaction has been successfully applied to aminothiophene derivatives, demonstrating its utility in synthesizing more complex structures. nih.gov

| Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |

| 2-Bromo-N-decyl-3-thiophenamine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-N-decyl-3-thiophenamine | mdpi.com |

| 5-Iodo-N-decyl-3-thiophenamine | Alkylboronic acid | PdCl₂(dppf), Cs₂CO₃ | 5-Alkyl-N-decyl-3-thiophenamine | nih.gov |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is invaluable for introducing alkyne moieties, which are versatile functional groups that can undergo further transformations.

To functionalize N-decyl-3-thiophenamine via Sonogashira coupling, a halogenated precursor, such as 2-iodo-N-decyl-3-thiophenamine, is reacted with a terminal alkyne. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine). The Sonogashira coupling has been successfully employed for the alkynylation of various thiophene derivatives. thieme-connect.comrsc.orgsioc-journal.cn

| Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |

| 2-Iodo-N-decyl-3-thiophenamine | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Alkynyl-N-decyl-3-thiophenamine | wikipedia.orgorganic-chemistry.orgrsc.org |

| 5-Bromo-N-decyl-3-thiophenamine | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ | 5-(Phenylethynyl)-N-decyl-3-thiophenamine | thieme-connect.com |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.com This reaction provides a direct method for the vinylation of aryl and heteroaryl halides.

For N-decyl-3-thiophenamine, a halogenated derivative can be coupled with an alkene, such as styrene (B11656) or an acrylate, to introduce a vinyl or substituted vinyl group at the position of the halogen. The reaction typically employs a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base like triethylamine (B128534) or potassium carbonate. The Heck reaction has been widely used to functionalize a variety of heterocyclic compounds, including thiophenes. organic-chemistry.orgmdpi.com

| Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |

| 2-Bromo-N-decyl-3-thiophenamine | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-(2-Phenylvinyl)-N-decyl-3-thiophenamine | wikipedia.orgorganic-chemistry.org |

| 5-Iodo-N-decyl-3-thiophenamine | Ethyl acrylate | Pd(OAc)₂, PPh₃, K₂CO₃ | Ethyl 3-(5-(N-decylamino)thiophen-2-yl)acrylate | researchgate.netmdpi.com |

Terminal Group Modification for Surface Attachment

Heterocyclic Annulation and Cyclization Reactions Utilizing N-Decyl-3-thiophenamine

The 3-aminothiophene core of N-decyl-3-thiophenamine is a versatile platform for constructing more complex, fused heterocyclic systems. In these reactions, both the thiophene ring and the secondary amine can participate in ring-forming processes, leading to novel structures with unique electronic and photophysical properties.

One major class of reactions is the annulation of a new ring onto the thiophene core. For instance, Fischer indole (B1671886) synthesis can be employed by reacting N-decyl-3-thiophenamine with arylhydrazines under acidic conditions. This reaction proceeds through an in-situ generated thiophen-3(2H)-one intermediate, which then undergoes cyclization and aromatization to yield thieno[3,2-b]indole derivatives. researchgate.net These fused systems are of significant interest in materials science for organic electronics.

Another powerful strategy involves inverse electron-demand Diels-Alder (IEDDA) reactions. N-decyl-3-thiophenamine, being an electron-rich enamine equivalent, can act as the dienophile in reactions with electron-deficient azadienes like 1,3,5-triazines. This reaction provides a direct route to fused pyrimidine (B1678525) systems, such as thieno[3,2-d]pyrimidines, in a single step. sci-hub.se The reaction is often regioselective and driven by the elimination of a small molecule (e.g., ammonia) to form the fully aromatized product. sci-hub.se

Furthermore, multicomponent reactions can be employed to build heterocyclic structures. The Gewald reaction, while typically used to synthesize 2-aminothiophenes, has variants and subsequent transformations that can lead to fused systems. acs.org For instance, a 2-amino-3-cyanothiophene (accessible via a Gewald reaction) can be further cyclized with reagents like formamide (B127407) or guanidine (B92328) to construct thieno[2,3-d]pyrimidine (B153573) scaffolds, which are prevalent in medicinal chemistry. While N-decyl-3-thiophenamine is not a direct product of the Gewald reaction, its derivatives can be accessed and used in similar cyclization strategies.

Table 2: Representative Heterocyclic Annulation Reactions for 3-Aminothiophenes

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazines, Acid | Thieno[3,2-b]indoles | researchgate.net |

| IEDDA Reaction | 1,3,5-Triazines | Thieno[3,2-d]pyrimidines | sci-hub.se |

| Oxidative Annulation | Allenes, Thioamides | Polysubstituted 3-Aminothiophenes | acs.org |

Synthesis of Multifunctional Conjugates Involving N-Decyl-3-thiophenamine Units

The unique combination of a conductive thiophene core and a solubilizing alkyl chain makes N-decyl-3-thiophenamine an attractive monomer or component for creating multifunctional conjugates and polymers. These materials are designed for applications in fields ranging from organic electronics to theranostics. d-nb.inforesearchgate.netrsc.org

In materials science, N-decyl-3-thiophenamine can be incorporated as a building block in conjugated polymers for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). researchgate.net It can be polymerized through oxidative methods, such as electropolymerization or chemical oxidation with agents like FeCl₃. The N-decyl group ensures solubility of the resulting polymer in organic solvents, facilitating processing and film formation. The nitrogen atom directly attached to the thiophene ring modulates the electronic properties of the polymer backbone, influencing the HOMO/LUMO energy levels and the polymer's bandgap. researchgate.netresearchgate.net

In the realm of biomedicine, N-decyl-3-thiophenamine can be integrated into complex theranostic agents. nih.gov For example, it can be linked to a targeting ligand (like folic acid or a specific peptide) and a therapeutic agent via cleavable linkers (e.g., disulfide bonds). The thiophene unit could serve as a fluorescent reporter or a photosensitizer for photodynamic therapy. The N-decyl chain would enhance membrane permeability and influence the formulation of the conjugate for delivery.

The synthesis of these conjugates often relies on the functionalization strategies discussed previously. For instance, a reactive tag on the decyl chain could be used to attach the thiophene unit to a pre-formed polymer backbone or a biological macromolecule. Alternatively, the amine group on the thiophene ring can be used as a handle for acylation or other modifications to link it into a larger structure.

Mechanistic Studies of Derivatization Reactions on N-Decyl-3-thiophenamine

Understanding the mechanisms of derivatization reactions is critical for optimizing reaction conditions, controlling regioselectivity, and predicting the outcomes of new transformations. For N-decyl-3-thiophenamine, mechanistic studies focus on the reactivity of the amine, the thiophene ring, and the interplay between them.

The oxidative polymerization of 3-(N-alkylamino)thiophenes has been studied using both experimental (electrochemical) and theoretical (DFT) methods. researchgate.net These studies reveal that the polymerization proceeds via the formation of a radical cation. The nitrogen atom plays a crucial role, as the radical and positive charge can be delocalized over both the thiophene ring and the nitrogen atom, similar to the polymerization of aniline. The coupling typically occurs at the 2- and 5-positions of the thiophene ring, leading to a head-to-tail polymer structure. The length of the N-alkyl chain (e.g., N-decyl) has been shown to influence the electrochemical properties and conjugation length of the resulting polymer, likely due to steric and conformational effects. researchgate.net

In cyclization reactions, such as the IEDDA reaction with 1,3,5-triazines, theoretical calculations suggest a stepwise mechanism. sci-hub.se The reaction is initiated by a nucleophilic attack from the C2 position of the thiophene ring onto the triazine, forming a zwitterionic intermediate. This is followed by intramolecular cyclization and subsequent elimination of a small molecule to afford the stable, aromatic fused product. The amino group at the 3-position is critical for activating the thiophene ring and directing the regioselectivity of the initial attack. sci-hub.se

Mechanistic investigations into substitution reactions on the thiophene ring must consider the directing effects of the N-decylamino group. As a strong electron-donating group, it activates the ring towards electrophilic substitution, primarily at the C2 and C5 positions. Computational studies can predict the relative energies of the intermediates for substitution at different positions, confirming this regiochemical preference.

Electrochemical Behavior and Redox Chemistry of N Decyl 3 Thiophenamine Systems

Cyclic Voltammetry Studies of Oxidation and Reduction Potentials

Cyclic voltammetry is a key electrochemical technique used to study the redox behavior of molecules and polymers. It provides information on the oxidation and reduction potentials, the stability of the redox species, and the kinetics of electron transfer processes.

The electrochemical behavior of 3-(N-alkylamino)thiophenes, which are structurally analogous to N-decyl-3-thiophenamine, has been a subject of detailed study. acs.org Unlike typical 3-substituted thiophenes that polymerize through the oxidation of the thiophene (B33073) ring, the electropolymerization mechanism for 3-(N-alkylamino)thiophenes is unique. acs.org

Theoretical and experimental studies suggest that the initial oxidation occurs at the nitrogen atom, not the thiophene ring. acs.org This is because the lone pair of electrons on the nitrogen atom is more easily removed than an electron from the thiophene ring. acs.org The oxidation of the nitrogen lone pair is followed by a chemical step that leads to radical contribution at the 2-position of the thiophene ring. acs.org This radical cation then participates in the polymerization process. acs.org

Once poly(N-decyl-3-thiophenamine) is formed, it exhibits its own characteristic redox behavior. The polymer can be reversibly oxidized (p-doped) and reduced (n-doped), leading to significant changes in its electronic and optical properties. rsc.org The long alkyl chain, in this case, the decyl group, enhances the solubility of the polymer in common organic solvents, facilitating its processing and characterization. dtic.mil

The cyclic voltammogram of the polymer typically shows broad oxidation and reduction waves, which are characteristic of a conductive polymer film deposited on the electrode surface. These waves correspond to the multi-electron transfer processes associated with the doping and de-doping of the polymer backbone. During oxidation (p-doping), electrons are removed from the polymer chain, leading to the formation of charge carriers. Conversely, during reduction (n-doping), electrons are injected into the polymer chain.

The redox potentials of the polymer are crucial for determining its environmental stability and its suitability for various applications. For instance, a lower oxidation potential indicates that the polymer is more susceptible to oxidation.

Here is an illustrative data table of redox potentials for similar poly(3-alkylthiophenes) to provide context, as specific data for poly(N-decyl-3-thiophenamine) was not found in the search results.

| Polymer | Monomer Oxidation Potential (V vs. Ag/Ag+) | Polymer Oxidation Onset (V vs. Ag/Ag+) |

| Poly(3-hexylthiophene) | ~1.2 | ~0.2 |

| Poly(3-dodecylthiophene) | Not specified | Not specified |

Note: The values are approximate and can vary depending on the experimental conditions such as solvent, electrolyte, and scan rate.

Monomer Redox Characteristics

In-situ Spectroelectrochemical Investigations of Redox Processes

In-situ spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide real-time information about the changes in the electronic structure of the material as a function of the applied potential.

By monitoring the UV-Vis-NIR absorption spectrum of the poly(N-decyl-3-thiophenamine) film during electrochemical cycling, the evolution of different electronic states can be observed. In its neutral (undoped) state, the polymer typically shows a strong π-π* transition in the visible region. researchgate.net

Upon oxidation, this absorption band decreases in intensity, and new absorption bands appear at lower energies (in the near-infrared region). researchgate.netnih.gov These new bands are associated with the formation of polarons and bipolarons, which are the charge carriers in the conductive state of the polymer. researchgate.net The ability to monitor these changes in real-time provides valuable insights into the doping mechanism and the nature of the charge carriers. rsc.org

The electrogenerated species in polythiophenes are primarily polarons (radical cations) and bipolarons (dications). At low doping levels, the oxidation of the polymer chain leads to the formation of polarons, which are characterized by a specific set of optical absorption bands. researchgate.net As the doping level increases, two polarons can combine to form a more stable bipolaron, which has a different spectral signature. researchgate.net

In-situ FTIR spectroelectrochemistry is another powerful technique used to identify these species. rsc.org The doping process induces infrared active vibrations (IRAV) in the polymer backbone, and the pattern of these vibrations can be used to distinguish between polarons and bipolarons. rsc.org The analysis of these electrogenerated species is crucial for understanding the charge transport mechanism in the polymer. rsc.org

Real-time Monitoring of Electronic State Changes

Mechanistic Insights into Electrochemical Polymerization of N-Decyl-3-thiophenamine